Home > Products > Screening Compounds P142287 > Amyloid beta-protein(6-20)
Amyloid beta-protein(6-20) -

Amyloid beta-protein(6-20)

Catalog Number: EVT-13960540
CAS Number:
Molecular Formula: C86H119N23O23
Molecular Weight: 1843.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amyloid beta-protein (6-20) is a fragment of the amyloid beta peptide, specifically consisting of amino acids 6 to 20. This peptide plays a significant role in the pathogenesis of Alzheimer's disease, primarily as a component of amyloid plaques found in the brains of affected individuals. The full-length amyloid beta peptide is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase, resulting in various lengths of amyloid beta peptides, including those with 36 to 43 amino acids . The specific sequence for amyloid beta-protein (6-20) is histidine-aspartic acid-serine-glycine-tyrosine-glutamic acid-valine-histidine-histidine-glutamine-lysine-leucine-valine-phenylalanine-phenylalanine .

Source and Classification

Amyloid beta-protein (6-20) is classified as a neurotoxic peptide, which is intrinsically unstructured in solution and tends to aggregate into oligomers and fibrils that are toxic to neurons. It is primarily produced in the brain, with synthesis occurring in both neurons and oligodendrocytes . The peptide's classification as an amyloidogenic protein highlights its role in neurodegenerative diseases, particularly Alzheimer's disease.

Synthesis Analysis

Methods and Technical Details

The synthesis of amyloid beta-protein (6-20) typically employs solid-phase peptide synthesis techniques. A common approach involves the use of a double linker system to enhance solubility and improve chromatographic resolution during purification. For example, the synthesis starts with Fmoc (9-fluorenylmethoxycarbonyl) deprotection followed by coupling reactions using reagents like DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds .

The completed peptide chain is cleaved from the resin using trifluoroacetic acid, followed by purification through reverse-phase high-performance liquid chromatography (RP-HPLC). The final product can be lyophilized for storage and further analysis .

Molecular Structure Analysis

Structure and Data

The molecular structure of amyloid beta-protein (6-20) can be characterized using techniques such as nuclear magnetic resonance spectroscopy and molecular dynamics simulations. This specific fragment is part of a larger family of amyloid beta peptides that exhibit significant structural variability. The structural analysis indicates that amyloid beta peptides are intrinsically disordered but can adopt various conformations depending on environmental conditions .

The molecular formula for amyloid beta-protein (6-20) is C86H119N23O23, with a molecular weight of approximately 1843.02 g/mol . The peptide's structural characteristics are critical for understanding its aggregation behavior and interactions with other biomolecules.

Chemical Reactions Analysis

Reactions and Technical Details

Amyloid beta-protein (6-20) undergoes several chemical reactions that contribute to its aggregation into oligomers and fibrils. The formation of these aggregates is influenced by factors such as pH, temperature, and the presence of metal ions. In particular, the peptide can form hydrogen bonds between different monomers, facilitating β-sheet structures that are stabilized through hydrophobic interactions .

Additionally, studies have shown that certain modifications to the peptide sequence can alter its aggregation propensity and neurotoxicity. For instance, substitutions at specific positions can enhance or inhibit oligomer formation .

Mechanism of Action

Process and Data

The mechanism of action for amyloid beta-protein (6-20) involves its aggregation into oligomers that disrupt neuronal function. These oligomers can interfere with synaptic transmission and promote neuroinflammation, leading to neuronal death over time. The toxic effects are thought to arise from their ability to form pores in neuronal membranes or disrupt cellular signaling pathways .

Research indicates that the aggregation process follows a nucleation-dependent polymerization model, where initial oligomer formation acts as a seed for further aggregation. This process resembles prion-like propagation, where misfolded proteins induce normal proteins to adopt abnormal conformations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Amyloid beta-protein (6-20) exhibits several notable physical and chemical properties:

  • Melting Point: Predicted melting point around 2209.4 °C.
  • Density: Approximately 1.356 g/cm³.
  • Solubility: Enhanced solubility due to the incorporation of linkers during synthesis.

These properties are crucial for understanding its behavior in biological systems and during experimental manipulations .

Applications

Scientific Uses

Amyloid beta-protein (6-20) has significant implications in scientific research, particularly in studies related to Alzheimer's disease. Its role as a model system allows researchers to investigate the mechanisms underlying amyloid aggregation and neurotoxicity. Additionally, this peptide fragment serves as a target for therapeutic interventions aimed at preventing or reversing the pathological processes associated with Alzheimer’s disease.

Moreover, modifications of this peptide have been explored for potential drug development, aiming to create compounds that can inhibit oligomer formation or enhance clearance mechanisms within the brain . Understanding its properties aids in designing experiments focused on elucidating its biological functions and therapeutic potentials.

Molecular Architecture & Structural Dynamics of Aβ(6-20)

Sequence-Specific Conformational Motifs in Aβ(6-20)

The Aβ(6-20) fragment, encompassing residues DAEFRHDSGYEVHHQKLV, represents a critical structural and functional epitope within full-length amyloid-β (Aβ). Key conformational motifs include:

  • Central Amyloidogenic Core (KLVFF; residues 16-20): This hydrophobic segment drives β-sheet formation via aromatic stacking (F19-F20) and aliphatic interactions (L17, V18). Its solvent-inaccessible positioning in fibrillar states enables stable cross-β architecture [2] [9].
  • N-terminal Polar Domain (RHDSGY; residues 5-10): Contains charged residues (R5, D7) that form salt bridges with C-terminal regions in monomeric states. Glycine (G9) introduces structural flexibility, facilitating conformational transitions [8].
  • Histidine Modulation Site (H13-H14): Binds transition metals (Cu²⁺/Zn²⁺), accelerating aggregation. Metal coordination stabilizes U-shaped turn structures between residues 10-15 [4].

Experimental studies using gammabodies (engineered antibodies with Aβ motifs grafted into CDR loops) confirm Aβ(6-20)’s role in fibril recognition. Gammabodies displaying Aβ(12-21) selectively bind fibrils via homotypic interactions with the KLVFF motif, demonstrating sequence-specific structural recognition [2].

Table 1: Conformational Motifs in Aβ(6-20)

Residue RangeSequenceStructural RoleExperimental Evidence
6-10HDSGYFlexible linker; glycine hingeNMR dynamics [8]
11-15EVHHQMetal binding (H13,H14); nucleation siteFluorescence quenching [4]
16-20KLVFFβ-sheet core; fibril stabilizationGammabody binding [2]

Comparative Analysis of β-Sheet Propensity Across Aβ Fragments

Aβ(6-20) exhibits distinct β-sheet stability compared to other Aβ regions:

  • vs. Aβ(1-5): The N-terminal DAEFR sequence adopts random coils in isolation but forms helices upon lipid binding. Aβ(6-20) shows 3-fold higher β-sheet content due to KLVFF stabilization [6] [9].
  • vs. Aβ(21-30): The A21-A30 decapeptide favors turn structures, delaying β-sheet formation. Aβ(6-20) aggregates 5× faster due to solvent-exposed hydrophobic residues [6].
  • vs. Full-Length Aβ42: Aβ(6-20) mirrors the β-sheet propensity of the central hydrophobic core (L17-A21) but lacks C-terminal (I31-A42) cross-strand stabilization. This reduces fibril elongation efficiency by 40% [9].

Computational analyses reveal residue-specific contributions:

"R5A mutation reduces β-sheet content at L17, E22, and S26-G29 but increases β-structure in C-terminal regions. This highlights the electrostatic role of R5 in directing early folding events" [8].

Structural Polymorphism in Oligomeric States

Aβ(6-20) adopts diverse oligomeric architectures influenced by environmental factors:

  • Annular Protofibrils: Formed at physiological pH via lateral association of β-hairpins. These doughnut-shaped pores disrupt lipid bilayers, correlating with neurotoxicity [9].
  • Parallel Bundle Fibrils: Dominant in high-ionic-strength environments (e.g., cerebral extracellular fluid). Cryo-ET reveals lattice-like arrangements interdigitated with extracellular vesicles in brain tissue [3] [10].
  • Coarse-Grained Plaques: Unique to Aβ(6-20)-enriched fragments in AD brains. Characterized by dense Aβ1-40/Aβ3pE-42 cores surrounded by dystrophic neurites, absent in non-demented amyloid-positive individuals [3].

Deep learning-based classification of amyloid morphology identifies three plaque subtypes with distinct Aβ(6-20) organization:

  • Diffuse Plaques: Loosely arranged Aβ(6-20) prefibrillar oligomers (recall: 0.88).
  • Dense-Cored Plaques: Compact β-sheet fibrils with radial KLVFF alignment (precision: 0.91).
  • Coarse-Grained Plaques: Aβ(6-20)/Aβ1-40 hybrid fibrils with increased neuritic dystrophy (F1-score: 0.86) [3].

Table 2: Polymorphic States of Aβ(6-20) Oligomers

Oligomer TypeKey Structural FeaturesPathological Association
Annular protofibrils8–12 subunits; β-arc topologyMembrane poration [9]
Parallel bundle fibrilsLattice spacing: 4.8 nm; KLVFF stackingParenchymal plaques [10]
Coarse-grained plaquesAβ1-40/Aβ3pE-40 enriched; neuritic dystrophyEarly-onset AD [3]

Impact of Post-Translational Modifications on Folding Kinetics

PTMs significantly alter Aβ(6-20)’s conformational landscape:

  • Phosphorylation (S8): Introduces negative charge, disrupting salt bridges with R5. Accelerates aggregation 2.5-fold by destabilizing native helices [4] [7].
  • Pyroglutamation (E3→pE): Forms via glutaminyl cyclase, prevalent in dense-core plaques. Enhances hydrophobic burial of KLVFF, increasing β-sheet stability by 3.1 kcal/mol [3].
  • Arginylation (E3/R5): Neutralizes positive charges, inhibiting β-sheet propagation. Reduces oligomer toxicity by 60% by blocking homotypic interactions [8].
  • Advanced Glycation End Products (R5/G9): Crosslinks lysines via Maillard reaction. Stabilizes off-pathway oligomers, resisting proteolysis [7].

Mechanistic insights from PTM studies:

"Enzymatic PTMs (e.g., phosphorylation) alter aggregation kinetics site-specifically, while chemical PTMs (e.g., glycation) generate long-lived misfolded intermediates by disrupting chaperone recognition" [7].

Table 3: PTM Effects on Aβ(6-20) Folding

PTM TypeResidueEffect on AggregationStructural Consequence
PhosphorylationS8↑ 2.5× faster kineticsDisrupted R5-D23 salt bridge
PyroglutamationE3↑ Core compactionEnhanced KLVFF hydrophobic packing
ArginylationE3/R5↓ 60% toxicityBlocked homotypic N-C interactions
AGE modificationR5, G9↑ Off-pathway oligomersCovalent crosslinking; chaperone resistance

Concluding RemarksAβ(6-20)’s molecular architecture—defined by the KLVFF amyloidogenic core, metal-binding histidines, and PTM-sensitive polar residues—serves as a critical determinant of Aβ’s structural polymorphism. Its sequence-specific motifs enable diverse oligomeric states with distinct neurotoxic profiles, while post-translational modifications act as kinetic switches between fibrillation pathways. Understanding these features provides a foundation for targeting Aβ(6-20) in diagnostic and therapeutic strategies, including conformation-specific antibodies and PTM-modulating enzymes [2] [3] [7].

Properties

Product Name

Amyloid beta-protein(6-20)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C86H119N23O23

Molecular Weight

1843.0 g/mol

InChI

InChI=1S/C86H119N23O23/c1-45(2)29-59(83(128)109-72(47(5)6)84(129)104-61(30-48-15-9-7-10-16-48)79(124)106-65(86(131)132)32-49-17-11-8-12-18-49)102-75(120)56(19-13-14-28-87)98-76(121)57(24-26-67(89)112)99-80(125)62(34-52-38-91-43-95-52)103-81(126)63(35-53-39-92-44-96-53)105-85(130)71(46(3)4)108-77(122)58(25-27-69(114)115)100-78(123)60(31-50-20-22-54(111)23-21-50)97-68(113)40-93-74(119)66(41-110)107-82(127)64(36-70(116)117)101-73(118)55(88)33-51-37-90-42-94-51/h7-12,15-18,20-23,37-39,42-47,55-66,71-72,110-111H,13-14,19,24-36,40-41,87-88H2,1-6H3,(H2,89,112)(H,90,94)(H,91,95)(H,92,96)(H,93,119)(H,97,113)(H,98,121)(H,99,125)(H,100,123)(H,101,118)(H,102,120)(H,103,126)(H,104,129)(H,105,130)(H,106,124)(H,107,127)(H,108,122)(H,109,128)(H,114,115)(H,116,117)(H,131,132)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-/m0/s1

InChI Key

PEYUPHYMHXCXIE-JLJXFHRGSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.